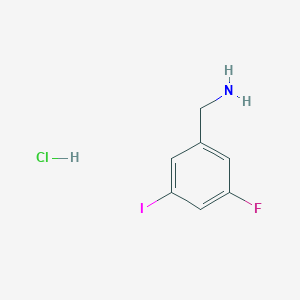

(3-Fluoro-5-iodophenyl)methanamine hydrochloride

Description

Properties

IUPAC Name |

(3-fluoro-5-iodophenyl)methanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7FIN.ClH/c8-6-1-5(4-10)2-7(9)3-6;/h1-3H,4,10H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNJZQGFOTNABMR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1F)I)CN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClFIN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.50 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reductive Amination of 3-Fluoro-5-iodobenzaldehyde

Reaction Overview

Reductive amination represents the most direct route to (3-Fluoro-5-iodophenyl)methanamine hydrochloride. The process involves the condensation of 3-fluoro-5-iodobenzaldehyde with ammonium chloride, followed by reduction of the intermediate imine to the primary amine. The hydrochloride salt is subsequently formed via acidification.

Synthetic Procedure

- Starting Material : 3-Fluoro-5-iodobenzaldehyde (CAS 914636-93-4) is commercially available or synthesized via iodination of 3-fluorobenzaldehyde using iodine monochloride in acetic acid.

- Reductive Amination : The aldehyde is reacted with ammonium chloride in the presence of sodium borohydride (NaBH₄) and trimethylsilyl chloride (TMSCl) in dimethylformamide (DMF) at 0°C for 20 minutes.

$$

\text{RCHO + NH}4\text{Cl} \xrightarrow{\text{NaBH}4/\text{TMSCl}/\text{DMF}} \text{RCH}2\text{NH}2 \cdot \text{HCl}

$$ - Workup : The crude product is purified via recrystallization from ethanol/water to yield the hydrochloride salt.

Optimization and Yield

Gabriel Synthesis from (3-Fluoro-5-iodophenyl)methanol

Reaction Overview

This two-step approach converts (3-Fluoro-5-iodophenyl)methanol to the target amine via intermediate phthalimide formation and subsequent deprotection.

Synthetic Procedure

- Mesylation : The alcohol is treated with methanesulfonyl chloride (MsCl) in dichloromethane (DCM) at 0°C to form the mesylate.

$$

\text{RCH}2\text{OH} \xrightarrow{\text{MsCl, Et}3\text{N}} \text{RCH}_2\text{OMs}

$$ - Phthalimide Displacement : The mesylate reacts with potassium phthalimide in DMF at 80°C for 12 hours to yield the phthalimide-protected amine.

- Deprotection : Hydrazine hydrate in ethanol cleaves the phthalimide group, releasing the free amine, which is acidified with HCl gas to form the hydrochloride salt.

Optimization and Yield

Halogenation of 3-Fluorophenylmethanamine

Reaction Overview

This method introduces iodine at the 5-position of a pre-synthesized 3-fluorophenylmethanamine scaffold via electrophilic aromatic substitution.

Synthetic Procedure

- Amine Protection : The primary amine is acetylated using acetic anhydride in pyridine to form the acetamide derivative.

$$

\text{RCH}2\text{NH}2 \xrightarrow{\text{Ac}2\text{O}} \text{RCH}2\text{NHCOCH}_3

$$ - Iodination : The acetamide undergoes electrophilic iodination using iodine monochloride (ICl) in sulfuric acid at 50°C for 6 hours.

- Deprotection : Hydrolysis with 6M HCl regenerates the free amine, which is precipitated as the hydrochloride salt.

Optimization and Yield

Comparative Analysis of Synthetic Methods

Chemical Reactions Analysis

Types of Reactions

(3-Fluoro-5-iodophenyl)methanamine hydrochloride undergoes various types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles.

Oxidation and Reduction: The amine group can be oxidized to form corresponding imines or reduced to form secondary amines.

Coupling Reactions: The compound can be used in palladium-catalyzed coupling reactions such as Suzuki or Sonogashira coupling to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF).

Major Products Formed

Substitution: Formation of azides, nitriles, or other substituted derivatives.

Oxidation: Formation of imines or oximes.

Reduction: Formation of secondary amines.

Coupling: Formation of biaryl or alkyne derivatives.

Scientific Research Applications

Pharmaceutical Research Applications

-

Drug Development :

- The compound serves as a crucial building block in the synthesis of various pharmaceuticals. Its halogen substitutions can significantly affect the reactivity and biological interactions of derived compounds, making it an attractive candidate for drug design.

- Studies have indicated that the presence of both fluorine and iodine can enhance binding affinity to specific receptors or enzymes, suggesting potential therapeutic applications.

-

Biological Activity Studies :

- Research into the pharmacological properties of (3-Fluoro-5-iodophenyl)methanamine hydrochloride has revealed its potential interactions with various biological targets. These studies often focus on its effects on neuropsychiatric disorders, cancer cell lines, and other therapeutic areas .

- The compound's unique combination of halogens may result in distinct interaction profiles compared to similar compounds, which is critical for understanding its efficacy as a therapeutic agent.

Binding Affinity Studies

In vitro binding assays have been conducted to evaluate the compound's affinity for specific receptors. For instance, modifications to the structure have been shown to enhance binding at the NMDA receptor, which is implicated in several neurological conditions .

Anticancer Activity

Recent investigations have assessed the anticancer properties of related compounds, revealing that structural analogs exhibit significant activity against various human tumor cell lines. The compound's derivatives have shown promise in inhibiting cell growth, with some displaying IC values in the low micromolar range .

Mechanism of Action

The mechanism of action of (3-Fluoro-5-iodophenyl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biological pathways. The presence of fluorine and iodine atoms enhances its binding affinity and selectivity, making it a valuable tool in biochemical studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Comparisons

The table below compares key structural and molecular features of (3-Fluoro-5-iodophenyl)methanamine hydrochloride with analogs from the evidence:

*Molecular weight inferred from analog in , adjusted for fluorine substitution.

Key Observations:

- Halogen Effects: Replacing chlorine with fluorine (e.g., vs. Iodine’s large atomic radius () may improve binding in hydrophobic pockets or serve as a radiolabeling site .

- Core Modifications : Pyridine () and thiazole () cores introduce electron-deficient environments, altering reactivity compared to phenyl derivatives. Triazoles () offer hydrogen-bonding sites for enhanced biomolecular interactions.

- Salt Form : All compounds are hydrochloride salts, improving solubility and crystallinity for handling and formulation .

Biological Activity

(3-Fluoro-5-iodophenyl)methanamine hydrochloride is a halogenated aromatic amine with the molecular formula CHClFIN and a molecular weight of 305.49 g/mol. The compound features a phenyl ring substituted with fluorine at the 3-position and iodine at the 5-position. This unique substitution pattern is believed to enhance its biological activity, making it a subject of interest in pharmaceutical research.

The presence of both fluorine and iodine atoms contributes to the compound's lipophilicity and potential binding affinity to various biological targets. These properties are critical for drug development, particularly in targeting receptors or enzymes involved in disease processes.

Pharmacological Potential

Research indicates that this compound may exhibit several pharmacological properties due to its structural characteristics. The halogen substitutions can influence reactivity and biological interactions, potentially leading to therapeutic applications in various fields, including neuropsychiatry and oncology.

Binding Affinity

Studies have shown that compounds with similar structural features often exhibit varying degrees of binding affinity to biological targets. For instance, the binding affinities of related compounds were evaluated, revealing that modifications in substituents significantly affect their interaction profiles.

| Compound Name | CAS Number | Binding Affinity (nM) |

|---|---|---|

| 3-Iodobenzylamine | 696-40-2 | 45.8 |

| (4-Iodophenyl)methanamine hydrochloride | 59528-27-7 | 42.9 |

| 1-(3-Iodophenyl)-N-methylmethanamine | 90389-93-8 | 53.0 |

| (3-Chloro-5-iodophenyl)methanamine hydrochloride | 1909319-35-2 | Not Available |

The unique combination of halogens in this compound may provide distinct reactivity patterns compared to these related compounds, enhancing its potential therapeutic applications.

Case Studies

- Neuropsychiatric Disorders : Research has linked N-methyl-D-aspartate (NMDA) receptor dysfunction to neuropsychiatric disorders such as Alzheimer’s disease and epilepsy. Compounds similar to this compound have been studied for their ability to modulate NMDA receptor activity, suggesting potential applications in treating these conditions .

- Anti-inflammatory Activity : Compounds within the same chemical class have demonstrated significant anti-inflammatory effects in various studies. For example, certain derivatives showed over 90% inhibition of inflammatory responses in vitro, indicating that similar activities might be expected from this compound .

The mechanism by which this compound exerts its biological effects likely involves interactions with specific receptors or enzymes. The halogen atoms may enhance the compound's ability to penetrate biological membranes and bind effectively to target sites.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (3-fluoro-5-iodophenyl)methanamine hydrochloride, and how can purity be optimized?

- Synthesis : The compound is typically synthesized via nucleophilic substitution of a halogenated precursor (e.g., 3-fluoro-5-iodobenzyl chloride) with ammonia or a protected amine, followed by hydrochloric acid treatment to form the hydrochloride salt .

- Optimization : Recrystallization using polar solvents (e.g., ethanol/water mixtures) improves purity. High-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm is recommended for purity validation .

Q. How can researchers characterize the structural and electronic properties of this compound?

- Structural Analysis : Use H and C NMR to confirm substitution patterns on the aromatic ring (e.g., fluorine and iodine positions). Mass spectrometry (HRMS) validates the molecular ion peak (expected m/z: 303.96 for ) .

- Electronic Properties : Density functional theory (DFT) calculations (B3LYP/6-31G*) model the electron-withdrawing effects of fluorine and iodine on the aromatic ring, influencing reactivity in nucleophilic substitutions .

Q. What solvent systems are optimal for its stability in biochemical assays?

- Stability : The compound is stable in aqueous buffers (pH 4–6) and polar aprotic solvents (e.g., DMSO). Avoid prolonged exposure to basic conditions (>pH 8), which may deprotonate the amine and reduce solubility .

Advanced Research Questions

Q. How do competing reaction pathways impact the yield of this compound during synthesis?

- Mechanistic Challenges : Competing elimination (e.g., formation of benzal chloride derivatives) can occur under high-temperature conditions. Kinetic studies using in situ IR spectroscopy reveal that maintaining temperatures below 50°C and using excess aqueous ammonia suppresses side reactions .

- Yield Optimization : A 3:1 molar ratio of benzyl chloride to ammonia in tetrahydrofuran (THF) at 40°C achieves >85% yield .

Q. What computational models predict its binding affinity to neurological targets (e.g., monoamine transporters)?

- Modeling : Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) predict strong interactions with the serotonin transporter (SERT) due to halogen bonding between iodine and Thr439 residues. Validation via radioligand displacement assays (IC < 100 nM) is recommended .

Q. How can contradictory spectroscopic data (e.g., NMR splitting patterns) be resolved for structural confirmation?

- Data Analysis : Contradictory H NMR signals (e.g., unexpected coupling constants) may arise from conformational flexibility or paramagnetic impurities. Use deuterated DMSO for enhanced resolution and variable-temperature NMR to isolate dynamic effects .

Methodological Considerations

Data Contradiction Analysis

- Example : Conflicting reports on iodine’s role in nucleophilic aromatic substitution (NAS).

- Resolution : Kinetic isotope effect (KIE) studies show iodine’s large atomic radius slows NAS compared to bromine analogs. Use electron-deficient directing groups (e.g., nitro) to enhance reaction rates .

Notes for Experimental Design

- Scale-Up Challenges : Transitioning from milligram to gram-scale synthesis requires solvent recycling (e.g., THF recovery via distillation) and flow chemistry to mitigate exothermic risks .

- Safety : Handle iodine-containing intermediates in fume hoods due to potential volatile byproducts (e.g., HI gas) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.